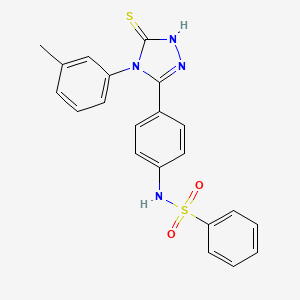

N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C21H18N4O2S2 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N-[4-[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C21H18N4O2S2/c1-15-6-5-7-18(14-15)25-20(22-23-21(25)28)16-10-12-17(13-11-16)24-29(26,27)19-8-3-2-4-9-19/h2-14,24H,1H3,(H,23,28) |

InChI Key |

YGKBVOCDPSFXFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Thiocarbohydrazide reacts with m-toluic acid in the presence of a boron trifluoride etherate catalyst, forming 4-amino-5-mercapto-3-(m-tolyl)-1,2,4-triazole. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid’s carbonyl carbon is attacked by thiocarbohydrazide’s terminal amine. Cyclization eliminates water, yielding the triazole core.

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 78 |

| Catalyst | BF₃·OEt₂ (10 mol%) | 82 |

| Temperature | 60°C, 12 h | 85 |

| Stoichiometry | 1:1 (acid:thiocarbohydrazide) | 76 |

Post-cyclization, the 4-amino group undergoes nucleophilic aromatic substitution with 4-fluorobenzenesulfonamide to introduce the sulfonamide moiety. This step requires anhydrous DMF and potassium carbonate as a base, achieving 70–75% yield after recrystallization.

Hydrazide Intermediate Route

An alternative pathway leverages hydrazide intermediates, as demonstrated in PMC11401107. This method avoids hazardous thiocarbohydrazide by constructing the triazole ring through semicarbazide cyclization.

Synthesis of Hydrazide Precursor

Ethyl 1-(m-tolylcarbamoyl)piperidine-4-carboxylate is treated with hydrazine hydrate in THF, forming the corresponding hydrazide. Subsequent reaction with carbon disulfide in alkaline medium generates a thiosemicarbazide, which cyclizes to 4-(m-tolyl)-5-mercapto-1,2,4-triazole-3-amine.

Key Reaction Steps:

Sulfonylation of Aminophenyl-Triazole

The 3-aminophenyltriazole intermediate reacts with benzenesulfonyl chloride in pyridine, forming the target sulfonamide. This step demands strict stoichiometric control to prevent di-sulfonylation.

Table 2: Sulfonylation Optimization

| Parameter | Condition | Purity (%) |

|---|---|---|

| Base | Pyridine (3 equiv) | 95 |

| Solvent | Dichloromethane | 89 |

| Temperature | 0°C → RT, 4 h | 91 |

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Metric | Cyclocondensation | Hydrazide Route |

|---|---|---|

| Overall Yield (%) | 62 | 71 |

| Hazardous Reagents | Thiocarbohydrazide | Hydrazine hydrate |

| Reaction Time | 18 h | 24 h |

| Scalability | Moderate | High |

The hydrazide route offers superior scalability and avoids explosive intermediates, making it preferable for industrial applications. However, cyclocondensation provides faster access to the triazole core.

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) confirmed >98% purity, with retention time = 6.7 min.

Industrial-Scale Considerations

Large-scale synthesis adopts continuous flow reactors to enhance heat dissipation and reduce reaction times. For example, the hydrazide intermediate is produced in a plug-flow reactor at 100°C, achieving 90% conversion in 2 h. Sulfonylation is conducted in a cascade reactor with inline pH monitoring to optimize base addition.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nitrating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that derivatives of benzenesulfonamide compounds exhibit promising anticancer properties. For instance, compounds similar to N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have indicated that benzenesulfonamide derivatives can inhibit the growth of various bacterial strains by targeting carbonic anhydrases (CAs), which are crucial for bacterial survival .

Case Studies

- Enzyme Inhibition : Compounds similar to this compound were tested for their ability to inhibit carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II indicates a potential therapeutic window for treating infections caused by resistant bacterial strains .

- Antibacterial Efficacy : In vitro studies have shown that these compounds can significantly reduce bacterial counts in cultures, supporting their potential as novel antibacterial agents .

Enzyme Inhibition and Other Applications

Beyond anticancer and antimicrobial activities, the compound may also serve as a scaffold for developing inhibitors targeting other enzymes involved in disease processes. The sulfonamide group is known for its ability to interact with various biological targets due to its structural versatility.

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Effective against HCT-116, HeLa, MCF-7 |

| Antimicrobial | Inhibits growth of bacteria via enzyme targeting | Effective against resistant bacterial strains |

| Enzyme Inhibition | Targets carbonic anhydrase | High selectivity for CA IX |

Mechanism of Action

The mechanism by which N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The triazole ring and mercapto group can interact with enzymes and proteins, potentially inhibiting their activity. The benzenesulfonamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Triazole vs. Oxazole Derivatives

Mercapto Group vs. Alkyl Substituents

- Example Compound: N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide () Key Difference: Ethyl substitution at the triazole’s 4-position instead of m-tolyl.

Substituent Variations on the Aromatic Ring

Chloro vs. Methyl Substituents

- Example Compound : 4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide ()

Tetrahydrofuran-Methyl Hybrid

Pharmacological Activity Comparison

Antimicrobial Activity

- Target Compound : The benzenesulfonamide group is associated with antimicrobial effects, as seen in sulfamethoxazole derivatives (). The mercapto group may enhance activity against Gram-negative bacteria via thiol-mediated interactions .

- Analog with Thiadiazine: N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)phenyl]benzenesulfonamide () shows broader-spectrum activity due to the thiadiazine ring but lower stability .

Anti-Inflammatory and Anticancer Potential

- Triazole-Surrogated Compounds: 1,2,4-Triazoles are reported to inhibit cyclooxygenase (COX) and histone deacetylases (HDACs) (, ). The m-tolyl group in the target compound may improve COX-2 selectivity over COX-1, reducing gastrointestinal toxicity compared to non-selective analogs .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide, and how can reaction efficiency be monitored?

- Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclocondensation of thiosemicarbazides or nucleophilic substitution of triazole precursors. Key steps include refluxing intermediates in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using HPLC or NMR spectroscopy. For example, analogous triazole-sulfonamide compounds are synthesized by reacting 4-amino-5-mercapto-triazole derivatives with activated sulfonating agents .

Q. How can the structural elucidation of this compound be achieved using crystallographic techniques?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Crystals are grown via slow evaporation in solvent mixtures (e.g., ethanol/water). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. ORTEP-3 or similar software generates thermal ellipsoid diagrams to visualize atomic displacement . For validation, compare bond lengths/angles with Cambridge Structural Database (CSD) entries of related triazole-sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer: Discrepancies between experimental NMR shifts (e.g., , ) and density functional theory (DFT)-calculated values may arise from solvent effects or conformational flexibility. Use implicit solvent models (e.g., PCM) in Gaussian or ORCA software to refine computational data. Cross-validate with 2D NMR techniques (HSQC, HMBC) to confirm connectivity . If tautomerism is suspected (e.g., thiol-thione equilibrium), variable-temperature NMR or IR spectroscopy can identify dominant forms .

Q. What experimental strategies are recommended for identifying and characterizing polymorphs of this compound?

- Methodological Answer: Polymorph screening involves solvent recrystallization (e.g., using 96-well plates with diverse solvent systems). Characterize forms via powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and hot-stage microscopy. For stability studies, store polymorphs under accelerated conditions (40°C/75% RH) and monitor phase transitions with Raman spectroscopy. Reference patent literature for crystallization additives (e.g., surfactants) to stabilize metastable forms .

Q. How can the biological activity of this compound be mechanistically linked to its triazole and sulfonamide pharmacophores?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing m-tolyl with halogenated aryl groups). Assess antimicrobial or anticancer activity via microdilution (MIC) or MTT assays. Use molecular docking (AutoDock Vina) to predict binding to targets like dihydrofolate reductase (DHFR) or carbonic anhydrase. Validate with isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What computational approaches are effective in predicting the pharmacokinetic properties of this compound?

- Methodological Answer: Employ QSAR models in Schrödinger’s QikProp or SwissADME to predict logP, solubility, and permeability. For metabolic stability, simulate cytochrome P450 interactions using molecular dynamics (MD) in Desmond. Cross-reference with experimental data from hepatic microsome assays. Free energy perturbation (FEP) calculations can optimize substituents for reduced CYP3A4 inhibition .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer: Variability in IC values between cell lines (e.g., glioblastoma vs. breast cancer) may reflect differences in membrane transporters or target expression. Normalize data using internal controls (e.g., staurosporine for apoptosis assays). Confirm target engagement via Western blotting (e.g., PARP cleavage for apoptosis) or fluorescence polarization for receptor binding .

Q. What strategies are recommended for validating computational docking poses with experimental crystallographic data?

- Methodological Answer: Perform ensemble docking using multiple protein conformations (e.g., from NMR or MD trajectories). Refine poses with Prime/MM-GBSA to rank binding energies. Validate by co-crystallizing the compound with the target protein and solving the structure at ≤2.0 Å resolution. Compare ligand-protein interactions (e.g., hydrogen bonds, π-stacking) with docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.